

An In-depth Technical Guide to 2-Amino-3-bromo-5-fluoropyridine

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Compound of Interest

Compound Name: 2-Amino-3-bromo-5-fluoropyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Amino-3-bromo-5-fluoropyridine** (CAS No. 869557-43-7), a key intermediate in modern medicinal chemistry. This document outlines its physicochemical properties, synthesis protocols, and significant applications in drug discovery, with a focus on its role as a building block for kinase inhibitors.

Physicochemical Properties

2-Amino-3-bromo-5-fluoropyridine is a halogenated pyridine derivative. Its unique substitution pattern, featuring amino, bromo, and fluoro groups, makes it a versatile reagent for introducing the fluoropyridine moiety into more complex molecules. The physicochemical properties are summarized in the table below.



Property	Value	Reference(s)
CAS Number	869557-43-7	[1]
Molecular Formula	C5H4BrFN2	[2]
Molecular Weight	191.00 g/mol	[2]
Appearance	White to off-white or pale yellow solid/crystalline powder	[2]
Melting Point	61-66 °C	[2]
Boiling Point	63-65 °C	[2]
Solubility	Slightly soluble in water, soluble in organic solvents like ethanol and dichloromethane.	[2]

Synthesis of 2-Amino-3-bromo-5-fluoropyridine

The synthesis of **2-Amino-3-bromo-5-fluoropyridine** is most commonly achieved through the bromination of 2-Amino-5-fluoropyridine. The following protocol is a representative example of this transformation.

Experimental Protocol: Bromination of 2-Amino-5- fluoropyridine

This protocol describes the synthesis of **2-Amino-3-bromo-5-fluoropyridine** via the direct bromination of **2-Amino-5-fluoropyridine** using bromine in the presence of sulfuric acid.[1]

Materials:

- 2-Amino-5-fluoropyridine
- 93% Sulfuric acid (H₂SO₄)
- Bromine (Br2)
- Water

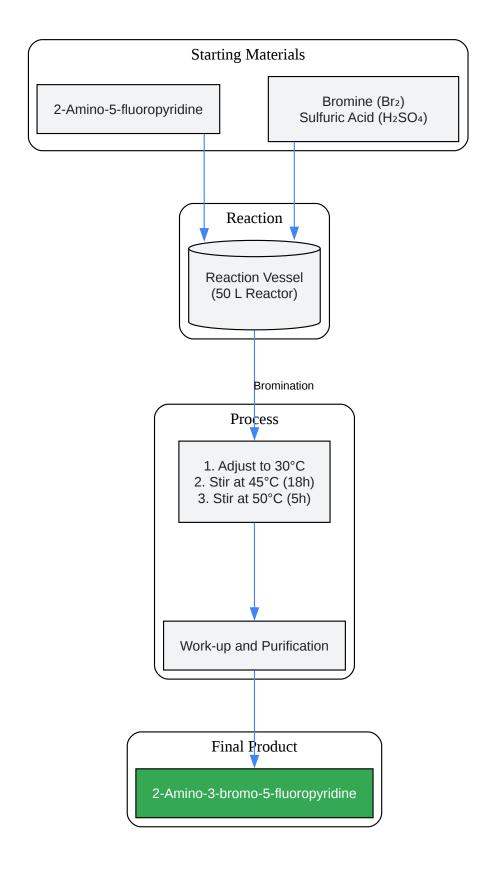


• 50 L Reactor

Procedure:

- A solution of 93% sulfuric acid (12.5 kg, 119 mol) in water (26 L) is added to a 50 L reactor.
 [1]
- To this solution, add 2-amino-5-fluoropyridine (6.5 kg, 58 mol).[1]
- Adjust the reaction temperature to 30 °C.[1]
- Over a period of 3 hours, add bromine (10 kg, 63 mol) in 10 portions.
- Stir the reaction mixture at 45 °C for 18 hours.[1]
- Continue stirring at 50 °C for an additional 5 hours to ensure the reaction goes to completion.
- Upon completion, the reaction mixture is worked up to isolate the crude product.
- The crude product is then purified, for example, by recrystallization, to yield 2-Amino-3bromo-5-fluoropyridine.





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Caption: Synthesis workflow for **2-Amino-3-bromo-5-fluoropyridine**.



Applications in Drug Discovery

2-Amino-3-bromo-5-fluoropyridine is a valuable building block in the synthesis of complex heterocyclic molecules for the pharmaceutical industry. The bromine atom at the 3-position serves as a versatile handle for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, allowing for the introduction of various aryl, heteroaryl, or amino substituents. This compound is a known intermediate in the synthesis of various kinase inhibitors.

Role as a Kinase Inhibitor Intermediate

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders.

Consequently, kinase inhibitors are a major focus of drug development. **2-Amino-3-bromo-5-fluoropyridine** is a key precursor for the synthesis of inhibitors of several important kinases, including:

- Spleen Tyrosine Kinase (SYK): SYK is a non-receptor tyrosine kinase involved in the signaling pathways of various immune cells.[3] Its inhibition is a therapeutic strategy for autoimmune and inflammatory diseases such as rheumatoid arthritis and asthma.[3]
- Glycogen Synthase Kinase 3 (GSK-3): GSK-3 is a serine/threonine kinase implicated in a
 wide range of cellular processes. Its inhibitors are being investigated for the treatment of
 neurodegenerative diseases like Alzheimer's, as well as diabetes and bipolar disorder.

The fluorinated pyridine core provided by **2-Amino-3-bromo-5-fluoropyridine** can impart desirable properties to the final drug molecule, such as increased metabolic stability and enhanced binding affinity to the target protein.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general protocol for a Suzuki-Miyaura coupling reaction, a common application for aryl bromides like **2-Amino-3-bromo-5-fluoropyridine**, to illustrate how it can be used to form a carbon-carbon bond.

Materials:



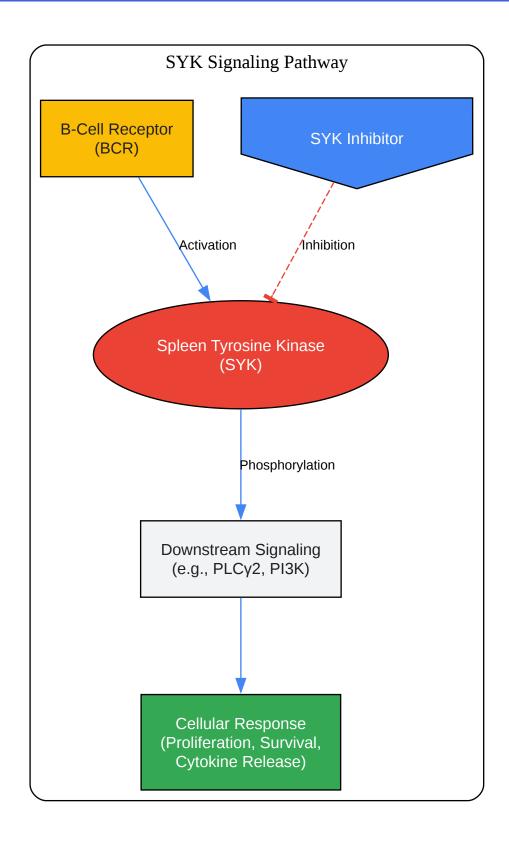
• 2-Amino-3-bromo-5-fluoropyridine

- · Arylboronic acid
- Palladium catalyst (e.g., Pd(PPh₃)₄)
- Base (e.g., K₂CO₃, K₃PO₄)
- Solvent system (e.g., 1,4-dioxane/water)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To a dry reaction vessel, add **2-Amino-3-bromo-5-fluoropyridine** (1.0 equivalent), the arylboronic acid (1.2 equivalents), and the base (2.0 equivalents).
- Add the palladium catalyst (e.g., 0.05 equivalents).
- Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times.
- Add the degassed solvent system.
- Heat the reaction mixture with stirring (e.g., to 80-100 °C).
- Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
- Once the reaction is complete, cool the mixture to room temperature.
- Perform an aqueous work-up and extract the product with a suitable organic solvent.
- Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography to yield the desired biaryl compound.





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Caption: Simplified SYK signaling pathway and point of inhibition.



Conclusion

2-Amino-3-bromo-5-fluoropyridine is a strategically important building block for the synthesis of high-value, biologically active molecules. Its well-defined physicochemical properties and versatile reactivity make it a valuable tool for medicinal chemists. The protocols and information presented in this guide underscore its significance in the development of novel therapeutics, particularly in the area of kinase inhibitors. As research into targeted therapies continues to expand, the demand for such specialized chemical intermediates is expected to grow.

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